
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene is an organic compound that belongs to the family of chlorinated aromatic compounds These compounds are characterized by the presence of chlorine atoms attached to the benzene ring, which can significantly alter their chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene typically involves the chlorination of a suitable precursor compound. One common method is the chlorination of 2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to convert the methylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic or neutral medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an anhydrous solvent.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives or dechlorinated products.
科学的研究の応用
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the methylsulfanyl group can influence the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
1,5-Dichloro-2,4-bis(trichloromethyl)benzene: Another chlorinated aromatic compound with multiple chlorine atoms and different substituents.
1-Chloro-2-methyl-4-nitrobenzene: A chlorinated nitroaromatic compound with different functional groups.
Uniqueness
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene is unique due to the presence of both chlorine atoms and a methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
66640-44-6 |
|---|---|
分子式 |
C13H8Cl4S |
分子量 |
338.1 g/mol |
IUPAC名 |
1,5-dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C13H8Cl4S/c1-18-12-6-8(15)5-11(17)13(12)9-3-2-7(14)4-10(9)16/h2-6H,1H3 |
InChIキー |
MTQVXHJQDGNLED-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=CC(=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
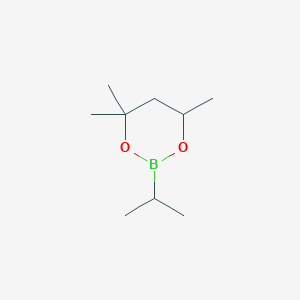
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)

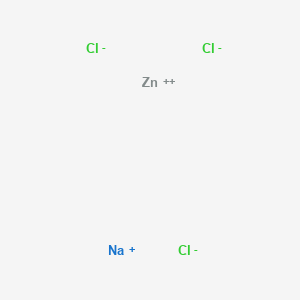
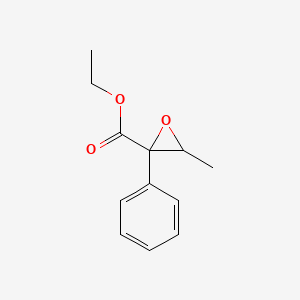
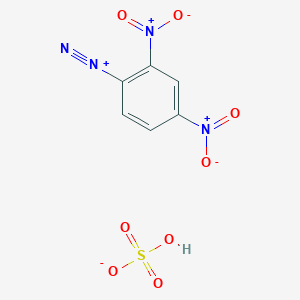

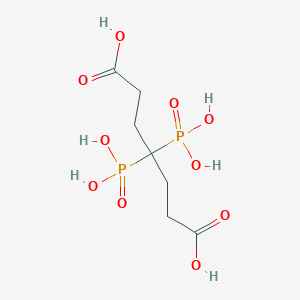

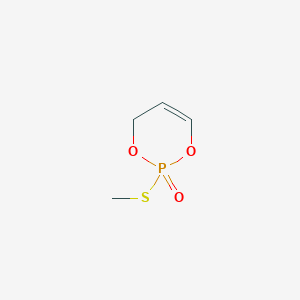
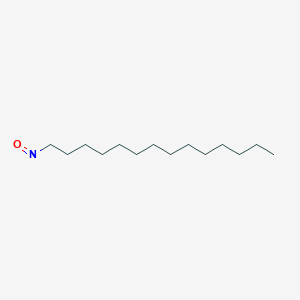
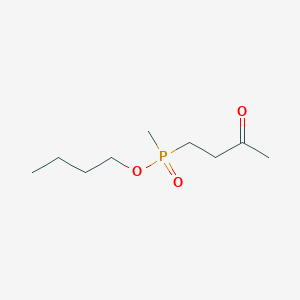
![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)
